molecular formula C13H18BrClN2 B13419494 1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine CAS No. 328410-01-1

1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine

Cat. No.: B13419494
CAS No.: 328410-01-1
M. Wt: 317.65 g/mol
InChI Key: TWTYSGFDMRJBII-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromophenyl group and a chloropropyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine typically involves the reaction of 1-(3-bromophenyl)piperazine with 1,3-dichloropropane. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloropropyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazines.

    Oxidation: Formation of bromophenyl ketones or acids.

    Reduction: Formation of phenyl-substituted piperazines.

Scientific Research Applications

1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The chloropropyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)piperazine: Lacks the chloropropyl group, which may affect its biological activity and solubility.

    1-(3-Chloropropyl)piperazine: Lacks the bromophenyl group, which may reduce its binding affinity to certain targets.

    1-(4-Bromophenyl)-4-(3-chloropropyl)piperazine: Similar structure but with the bromine atom in a different position, which may alter its reactivity and interactions.

Uniqueness

1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine is unique due to the presence of both bromophenyl and chloropropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-bromophenyl)-4-(3-chloropropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrClN2/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTYSGFDMRJBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247533
Record name 1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328410-01-1
Record name 1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328410-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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